molecular formula C11H21N5O B2723576 4-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 2101198-29-0

4-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2723576
CAS No.: 2101198-29-0
M. Wt: 239.323
InChI Key: QAGITLYNNQWQRX-UHFFFAOYSA-N
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Description

4-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a dimethylaminoethyl side chain, an isopropyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in acetone under reflux conditions for several hours . The resulting intermediate is then subjected to further reactions to introduce the isopropyl and pyrazole groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino and dimethylamino groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-amino-N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of the pyrazole ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-amino-N-[2-(dimethylamino)ethyl]-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O/c1-8(2)16-7-9(12)10(14-16)11(17)13-5-6-15(3)4/h7-8H,5-6,12H2,1-4H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGITLYNNQWQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)NCCN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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